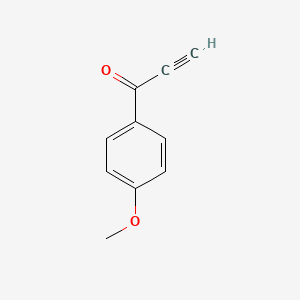

1-(4-Methoxyphenyl)prop-2-yn-1-one

Description

Chemical Significance of Alkynone Scaffolds in Organic Synthesis

Alkynone scaffolds are highly valued in organic synthesis due to their dual reactivity. nih.govrsc.org They possess two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the β-alkynyl carbon. This makes them excellent Michael acceptors. Furthermore, the alkyne moiety can participate in a wide array of chemical transformations, including cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions for the synthesis of complex heterocyclic systems. nih.govrsc.orgnih.govrsc.orgnih.gov The linear geometry and low steric profile of the alkyne group also allow for effective coordination to metal catalysts, enhancing their utility in modern synthetic methodologies. nih.gov These characteristics make alkynones crucial intermediates for creating diverse molecular frameworks, particularly in the synthesis of pharmaceuticals and functional materials. nih.govyoutube.com

Structural and Electronic Characteristics of 1-(4-Methoxyphenyl)prop-2-yn-1-one within the Alkynone Class

This compound is a member of the aryl propargyl ketone family. Its structure is characterized by a 4-methoxyphenyl (B3050149) group attached to a propynone core.

Key Structural and Electronic Features:

Electron-Donating Methoxy (B1213986) Group: The methoxy (-OCH₃) group at the para-position of the phenyl ring is a strong electron-donating group due to its resonance effect. This increases the electron density of the aromatic ring.

Electron-Withdrawing Carbonyl Group: The ketone (C=O) group is strongly electron-withdrawing, which polarizes the adjacent alkyne bond.

Activated Alkyne: The conjugation of the electron-donating methoxyphenyl ring through the electron-withdrawing carbonyl group to the alkyne creates a highly polarized and reactive system. The β-carbon of the alkyne is rendered significantly electrophilic and susceptible to nucleophilic attack.

π-System: The molecule possesses an extended π-system that includes the aromatic ring, the carbonyl group, and the alkyne, facilitating the delocalization of electrons.

This combination of electronic effects makes this compound a highly reactive and selective substrate in various organic transformations.

Scope and Research Objectives for this compound Chemistry

The primary research interest in this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.govnih.gov Key research objectives include:

Exploration of Cycloaddition Reactions: Investigating its participation in [3+2] and [4+1] cycloaddition reactions to construct five-membered heterocycles like pyrazoles, isoxazoles, and triazoles. rsc.orgwikipedia.org

Michael Addition Reactions: Utilizing its electrophilic nature in Michael additions with various nucleophiles to create functionalized acyclic and cyclic compounds. mdpi.com

Multicomponent Reactions: Employing it as a key component in one-pot multicomponent reactions to efficiently build molecular complexity. rsc.org

Synthesis of Novel Scaffolds: Serving as a starting material for the synthesis of novel chemical scaffolds with potential applications in materials science and medicinal chemistry.

Compound Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16469-68-4 |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Physical Form | Powder |

| Melting Point | 81-82 °C |

Data sourced from Sigma-Aldrich amazonaws.com

Spectroscopic Data of Structurally Related Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| (E)-1-(4-methoxyphenyl)-N-Phenylmethanimine | 8.48 (s, 1H, CH=N), 7.90-7.88 (d, 2H, Ar-H), 7.47-7.46 (d, 3H, Ar-H), 7.26-7.23 (d, 2H, Ar-H), 6.95-6.93 (d, 2H, Ar-H), 3.84 (s, 3H, OCH₃) rsc.org | Not available |

| (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one | Not fully detailed, but spectrum available. chemicalbook.com | Not available |

| 1-(4-methoxyphenyl)-1-propanone | Not available | Gas Phase Spectrum Available nist.gov |

This table presents data for analogous structures to provide an estimation of expected spectral features. The data is not for this compound itself.

Detailed Research Findings

Research into alkynones and related compounds has revealed a rich and diverse reactivity profile. A plausible synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 1-(4-methoxyphenyl)prop-2-yn-1-ol. The oxidation of a similar compound, 1-(4-methoxyphenyl)-4-phenyl-3-butyn-2-ol, has been successfully achieved using Dess-Martin periodinane, suggesting this would be an effective method. amazonaws.com The precursor alcohol, 3-(4-methoxyphenyl)prop-2-yn-1-ol, is a known compound and serves as a key intermediate.

The reactivity of the alkynone functionality is a central focus of research. For instance, nickel-catalyzed three-component carboamination of internal alkynes has been developed for the synthesis of tetrasubstituted enamines. acs.orgacs.org This highlights the potential of the alkyne in this compound to undergo complex, metal-catalyzed transformations. Furthermore, the general class of α,β-unsaturated ketones, including chalcones with the 4-methoxyphenyl moiety, are extensively used in the synthesis of biologically important heterocycles like pyrazolines and benzodiazepines. nih.gov For example, the Michael addition of N-heterocycles to chalcones is a known route to new potentially bioactive compounds. mdpi.com These established reaction pathways for similar substrates strongly suggest that this compound is a promising candidate for the discovery and synthesis of novel chemical entities.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJCRRJXMMPQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167798 | |

| Record name | 2-Propyn-1-one, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-68-4 | |

| Record name | 2-Propyn-1-one, 1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-one, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)prop-2-yn-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl Prop 2 Yn 1 One

Reduction and Functional Group Interconversion

The presence of both a ketone and an alkyne allows for selective or total reduction, leading to different and synthetically useful products.

Chemoselective reduction of the ynone functionality is a critical challenge. The relative reactivity of the carbonyl group versus the carbon-carbon triple bond depends heavily on the chosen reducing agent and reaction conditions. Generally, aldehydes are more reactive than ketones towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netrsc.org

For 1-(4-methoxyphenyl)prop-2-yn-1-one, the ketone can be selectively reduced in the presence of the alkyne using mild hydride reagents. Sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at low temperatures is a standard method for reducing ketones to secondary alcohols without affecting the alkyne. beilstein-journals.orgvu.nl

Conversely, selective reduction of the alkyne can be achieved through catalytic hydrogenation. Using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would yield the corresponding (Z)-enone, (Z)-1-(4-methoxyphenyl)prop-2-en-1-one. Complete hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere would reduce both the alkyne and the ketone, ultimately yielding 1-(4-methoxyphenyl)propan-1-ol. google.com

| Reagent/Catalyst | Target Functional Group | Product Type | Ref |

| Sodium Borohydride (NaBH₄) | Ketone | Propargylic Alcohol | beilstein-journals.orgscirp.org |

| Lindlar's Catalyst (H₂) | Alkyne | (Z)-Enone | - |

| Palladium on Carbon (Pd/C, H₂) | Alkyne and Ketone | Saturated Alcohol | google.com |

The reduction of the ketone in this compound leads to the formation of 1-(4-methoxyphenyl)prop-2-yn-1-ol, a valuable propargylic alcohol. This transformation is typically accomplished with high efficiency using sodium borohydride in methanol or ethanol. beilstein-journals.org Propargylic alcohols are versatile intermediates themselves, participating in a variety of reactions, including Meyer-Schuster rearrangements and transition metal-catalyzed coupling reactions. acs.org The hydroxyl group in these products can also serve as a directing group in subsequent transformations, enhancing chemo- and regioselectivity. acs.org

Metal-Mediated and Organometallic Reactions

The alkyne moiety of this compound is a versatile handle for various metal-mediated reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Research into nickel-catalyzed three-component reactions has shown that internal alkynes can react with reagents like arylboronic acids and anthranils to produce highly substituted enamines. acs.orgacs.org Propargyl alcohols, derived from ynones, are particularly effective substrates in these transformations. acs.org This suggests that this compound, or its corresponding alcohol, could be a suitable partner in such multi-component, metal-catalyzed reactions to build molecular complexity rapidly.

Furthermore, the ynone can be envisioned as a precursor for the Paal-Knorr synthesis of heterocycles like pyrroles and furans. wikipedia.orgorganic-chemistry.org This classical reaction requires a 1,4-dicarbonyl compound. nih.govyoutube.com A Michael addition of a nucleophile to the alkyne of this compound could generate an enolate, which upon trapping or further reaction could lead to a 1,4-dicarbonyl intermediate. This intermediate, when treated with an amine (for pyrroles) or under acidic conditions (for furans), would cyclize to the corresponding heterocycle. rsc.org For instance, a proline-catalyzed approach has been developed for the Paal-Knorr synthesis starting from chalcones (α,β-unsaturated ketones), highlighting the utility of unsaturated carbonyl compounds in building heterocyclic scaffolds. rsc.org

| Metal/Catalyst | Reaction Type | Potential Product from Ynone Derivative | Ref |

| Nickel | Three-component Carboamination | Tetrasubstituted Enamine | acs.orgacs.org |

| Palladium | Isomerization of 2-yn-1,4-diols | Furan (via Paal-Knorr) | wikipedia.org |

| Proline | Paal-Knorr Synthesis | Substituted Pyrrole (B145914) | rsc.org |

Interactions with Transition Metal Clusters (e.g., Ruthenium Carbonyls)

The reactivity of this compound with transition metal clusters, particularly ruthenium carbonyls, is an area of significant interest due to the compound's potential to form novel organometallic complexes and participate in catalytic transformations. While specific studies on the direct reaction of this compound with ruthenium carbonyls are not extensively documented in the reviewed literature, the reactivity of related aryl alkynes with ruthenium complexes provides valuable insights into potential interaction pathways.

Ruthenium catalysts have been shown to mediate the C-C coupling of 1-aryl-1-propynes with alcohols. nih.gov In these reactions, the alkyne can undergo isomerization to an allene, which then participates in reductive coupling with an aldehyde generated in situ from the alcohol. nih.gov This suggests that this compound, in the presence of a suitable ruthenium catalyst and a hydrogen source, could potentially undergo similar transformations. The carbonyl group in the molecule adds another layer of complexity and potential for coordination and activation by the metal center.

Furthermore, research on the reactions of terminal aryl alkynes with dinuclear ruthenium complexes has demonstrated the formation of vinylidene and acetylide complexes. researchgate.net These transformations are fundamental in organometallic chemistry and highlight the potential for this compound to act as a precursor to various ruthenium-containing species. The electronic properties of the 4-methoxyphenyl (B3050149) group are expected to influence the stability and reactivity of any resulting organometallic intermediates.

Ligand Behavior in Catalytic Cycles

The acetylenic ketone moiety of this compound makes it a versatile ligand in catalytic cycles. Its ability to coordinate to a metal center through either the alkyne or the carbonyl oxygen, or both, allows it to participate in a variety of catalytic transformations.

One area where the ligand behavior of similar compounds has been explored is in ruthenium-catalyzed reactions. For instance, ruthenium complexes have been utilized in the deoxygenation of ketones, indicating the interaction of the carbonyl group with the ruthenium center. rsc.org Moreover, well-defined ruthenium complexes can activate α,β-unsaturated carbonyl compounds for reactions such as asymmetric 1,4-additions of aryl thiols to enones. rsc.org Although this compound is an alkynone, the principles of carbonyl activation by a Lewis acidic metal center are applicable.

The alkyne functionality can also play a crucial role in its ligand behavior. Aryl alkynes are known to react with ruthenium complexes to form vinylidene and subsequently carbene complexes, which are key intermediates in various catalytic processes. researchgate.net The potential for this compound to form such species opens up possibilities for its application in catalytic cycles involving, for example, metathesis or cyclization reactions.

Further Carbon-Carbon Bond Forming Reactions

Beyond its interactions with ruthenium, this compound and structurally related internal alkynes are valuable substrates for various carbon-carbon bond-forming reactions, leading to the synthesis of complex molecular architectures.

A notable example is the nickel-catalyzed three-component carboamination of internal alkynes. In a study involving a variety of internal alkynes, a reaction system using a nickel catalyst enabled the regio- and stereoselective synthesis of tetrasubstituted enamines. acs.orgacs.org While this compound was not the exact substrate, the study included similar structures, demonstrating the utility of this methodology for creating new C-C and C-N bonds in a single operation. The reaction of propargyl alcohols in this system also led to the chemodivergent synthesis of α,β-unsaturated imines and ketones. acs.orgacs.org

The general applicability of this nickel-catalyzed reaction is highlighted by the range of substrates that were successfully employed, as shown in the table below, which features data for a related compound, 1-(2-((1,2-Bis(4-methoxyphenyl)-2-phenylvinyl)amino)phenyl)ethan-1-one.

Table 1: Nickel-Catalyzed Three-Component Carboamination

| Product | Yield | Analytical Data | Reference |

|---|---|---|---|

| 1-(2-((1,2-Bis(4-methoxyphenyl)-2-phenylvinyl)amino)phenyl)ethan-1-one (Z/E = 1:1) | 55% | ¹H NMR (500 MHz, CDCl₃) δ 10.15 (t, J = 5.0 Hz, 1H) | acs.org |

This type of reaction underscores the potential of this compound to serve as a building block in the construction of complex organic molecules through transition metal-catalyzed carbon-carbon bond formation.

Furthermore, the core structure of this compound is related to chalcones, which are well-known precursors for the synthesis of various heterocyclic compounds through reactions that involve the formation of new carbon-carbon bonds. nih.gov

Spectroscopic and Computational Characterization of 1 4 Methoxyphenyl Prop 2 Yn 1 One and Its Reaction Products

Advanced Spectroscopic Analyses in Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the structure of novel compounds. For 1-(4-methoxyphenyl)prop-2-yn-1-one and its reaction products, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related chalcone (B49325), (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, specific proton signals and their coupling constants are observed, which help in assigning the protons to their respective positions in the molecule. For instance, the protons of the methoxy (B1213986) group typically appear as a singlet around 3.8-3.9 ppm. rsc.orgchemicalbook.com The aromatic protons appear in the downfield region, typically between 6.9 and 8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the aromatic rings. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1670 cm⁻¹. rsc.org Another key feature would be the absorption corresponding to the carbon-carbon triple bond (C≡C) of the alkyne, which is usually found in the range of 2100-2260 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (160.17 g/mol ). uni.luchemsrc.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. rsc.org The fragmentation pattern can further confirm the structure by showing the loss of specific fragments, such as the methoxy group or the acetylenic proton.

Table 1: Spectroscopic Data for a Related Chalcone Derivative

| Spectroscopic Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) = 8.00-8.03 (m, 2H), 7.79 (d, 1H, J = 15.71 Hz), 7.55-7.62 (m, 2H), 7.48-7.61 (m, 4H), 7.39-7.43 (m, 3H), 6.93-6.96 (m, 2H), 3.85 (s, 3H) | rsc.org |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) = 190.50, 144.79, 138.15, 134.83, 132.73, 130.49, 128.90, 128.57, 128.45, 128.40, 122.05, 114.21, 55.42 | rsc.org |

| IR (KBr, cm⁻¹) | 3055 (C-H Ar), 1654 (C=O), 1601, 1446 (C=C Ar), 1259, 1027 (C-O) | |

| HRMS (EI) | m/z calculated for C₁₆H₁₄O₂ [M]⁺ 238.09938, found: 238.09887 | rsc.org |

X-ray Diffraction Studies of Crystalline Forms and Derivatives

While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction of single crystals offers the definitive three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, such as chalcones, X-ray crystallography reveals precise bond lengths, bond angles, and torsion angles. These studies have shown that chalcone derivatives can adopt a nearly planar molecular structure. This planarity is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov In some cases, these interactions can lead to the formation of layered structures in the crystal lattice. nih.gov

Quantum Chemical Studies and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental findings and providing deeper insights into chemical reactivity and reaction mechanisms.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

DFT calculations are widely used to model reaction pathways and transition states. For reactions involving this compound, such as cycloadditions or multi-component reactions, DFT can help to identify the most likely mechanism by comparing the energies of different possible intermediates and transition states. nih.govacs.org For example, in the nickel-catalyzed three-component carboamination of internal alkynes, mechanistic investigations, likely supported by DFT, indicated that the reaction proceeds through a cis-carbometalation pathway. acs.orgacs.org These computational studies can also predict the stereochemical outcome of a reaction, which is crucial for the synthesis of specific isomers.

Analysis of Electronic Effects and Reactivity Descriptors (e.g., Methoxy Group Influence)

The methoxy group (-OCH₃) on the phenyl ring of this compound plays a significant role in its reactivity. As an electron-donating group, it increases the electron density of the aromatic ring and influences the electronic properties of the entire molecule.

Reactivity Descriptors: Quantum chemical parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, are used to describe the chemical reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the molecular electrostatic potential (MEP) can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com For chalcone derivatives, the oxygen atoms and the π-system are often identified as electron-rich, reactive sites. mdpi.com

The electron-donating nature of the methoxy group can influence the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the methoxy group directs incoming electrophiles to the ortho and para positions. In reactions involving the carbonyl group, the electron-donating effect can modulate its electrophilicity. DFT studies on related chalcones have shown that substituents on the aromatic rings significantly impact the electronic properties and, consequently, the biological and chemical reactivity of the molecule.

Advanced Applications of 1 4 Methoxyphenyl Prop 2 Yn 1 One in Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of the carbonyl and alkyne functionalities in 1-(4-Methoxyphenyl)prop-2-yn-1-one allows for its participation in various cyclization and cycloaddition reactions, leading to the formation of a range of heterocyclic scaffolds.

Synthesis of Pyrroles and Thiazepines

While direct synthesis of pyrroles and thiazepines from this compound is not extensively documented, the structural motifs present in this compound are found in precursors for such heterocycles. For instance, the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c] researchgate.netnih.gov-thiazepin-3(2H)-one, a complex thiazepine derivative, involves a key intermediate that shares the methoxyphenyl moiety. nih.gov This suggests the potential for this compound to be chemically modified into a suitable precursor for similar intricate heterocyclic systems.

Furthermore, the synthesis of 1-(4-methoxyphenyl)-1H-pyrrole has been reported, albeit from different starting materials. researchgate.net The presence of the 4-methoxyphenyl (B3050149) group is a key feature in these target molecules, highlighting the utility of synthons containing this moiety. Research into the synthesis of 2-(prop-2-yn-1-ylidene)-2,3-dihydro-1,4-thiazepines from N-(2,4-pentadiynyl) β-enaminones demonstrates the value of the propargyl group in forming thiazepine rings. researchgate.net This indicates that the propargyl functionality within this compound could potentially be harnessed for the construction of thiazepine derivatives.

| Target Heterocycle | Precursor/Related Compound | Key Structural Feature |

| Pyrrolopyridothiazepinone | Bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester | 4-Methoxyphenyl group |

| 1-(4-methoxyphenyl)-1H-pyrrole | Aryl halides and pyrrole (B145914) with a photocatalyst | 4-Methoxyphenyl group |

| 2-(prop-2-yn-1-ylidene)-2,3-dihydro-1,4-thiazepines | N-(2,4-pentadiynyl) β-enaminones | Propargyl-like functionality |

Formation of Isoxazole and Isoxazoline (B3343090) Derivatives

The synthesis of isoxazoles and isoxazolines often relies on the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles such as alkenes and alkynes. The terminal alkyne in this compound makes it a prime candidate for such reactions. The reaction of a nitrile oxide with the alkyne would lead directly to the formation of a substituted isoxazole.

Research has shown that 3,4,5-trisubstituted isoxazoles can be synthesized via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org While this compound is not a 1,3-dicarbonyl, the principle of nitrile oxide cycloaddition to an unsaturated system is central. For example, the reaction of p-methoxybenzonitrile oxide, generated in situ, with a suitable dipolarophile can yield isoxazoline derivatives. This underscores the potential of this compound to act as a dipolarophile in the synthesis of isoxazoles bearing a 4-methoxyphenylketone substituent.

| Reaction Type | Reactants | Product |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + this compound (potential) | Substituted Isoxazole |

| 1,3-Dipolar Cycloaddition | p-Methoxybenzonitrile oxide + 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one | Substituted Isoxazoline |

Construction of 1,2,3-Triazole Scaffolds via Click Chemistry

One of the most significant applications of terminal alkynes like this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. chapman.edunih.govnih.gov

The reaction involves the coupling of a terminal alkyne, in this case, this compound, with an organic azide (B81097) in the presence of a copper(I) catalyst. The result is the formation of a stable triazole ring linking the two starting fragments. This methodology is celebrated for its mild reaction conditions, high yields, and broad substrate scope. chapman.edu

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

| CuAAC | This compound | Organic Azide | Copper(I) | 1-(4-Methoxyphenyl)-1-(1,2,3-triazol-4-yl)methanone |

Precursor in the Development of Functional Materials

The electronic and structural properties of this compound and its derivatives make them attractive starting materials for the synthesis of functional materials with interesting optical and electronic properties.

Contributions to Photochromic Systems

Photochromic materials are compounds that can reversibly change their color upon exposure to light. While direct use of this compound in photochromic systems is not widely reported, a closely related derivative, 1-(4-(2-hydroxyethoxy)phenyl)-1-(4-methoxyphenyl)prop-2-yn-1-ol, has been used as a precursor in the synthesis of indeno-fused naphthopyrans, a class of photochromic compounds. The structural similarity suggests that the core of this compound could be incorporated into more complex photochromic systems.

Other Material Science Applications

The extended π-system of chalcones, which are α,β-unsaturated ketones structurally related to this compound, has been shown to give rise to nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and have applications in technologies such as frequency doubling of lasers. The conjugated system in this compound, encompassing the phenyl ring, the carbonyl group, and the alkyne, suggests its potential as a building block for novel organic NLO materials.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 1-(4-Methoxyphenyl)prop-2-yn-1-one, and how can reaction conditions be optimized? A: A common method involves Claisen-Schmidt condensation between 4-methoxyacetophenone and aldehydes under alkaline conditions. For example, reacting 4-methoxyacetophenone with 2,6-dichlorobenzaldehyde in ethanol with 20% KOH yields chalcone derivatives, which can be further functionalized to generate the propynone structure . Optimization includes controlling stoichiometry (1:1 molar ratio), ethanol as solvent for solubility, and slow evaporation for crystal growth. Reaction monitoring via TLC or HPLC ensures purity. Variations in aldehydes (e.g., 4-methoxyphenylamine) enable diversification of the α,β-unsaturated ketone scaffold .

Characterization Techniques

Q: What spectroscopic and crystallographic methods validate the structure of this compound derivatives? A: Key techniques include:

- FT-IR : Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and alkyne (C≡C stretch at ~2100–2260 cm⁻¹) groups.

- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and alkynyl proton environments.

- XRD : Single-crystal X-ray diffraction (e.g., orthorhombic P-21 21 21 space group, unit cell parameters a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å) resolves bond lengths/angles and confirms E-configuration .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 270.28 for derivatives) .

Reactivity and Functionalization

Q: How does the α,β-unsaturated ketone moiety influence reactivity in downstream functionalization? A: The electron-deficient alkynone system undergoes nucleophilic additions (e.g., amines, thiols) and cycloadditions. For instance, reacting this compound with 4-methoxyphenylamine yields (Z)-enaminones via Michael addition (76% yield) . Solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., KOH vs. organocatalysts) modulate regioselectivity.

Antimicrobial Activity

Q: What methodologies assess the antimicrobial potential of this compound derivatives? A: The agar diffusion method is standard. For example, derivatives show moderate activity against Staphylococcus aureus and Candida albicans (inhibition zones: 8–12 mm at 25 µg/mL) compared to penicillin/nystatin controls. Activity correlates with substituent electronegativity (e.g., dichlorophenyl groups enhance membrane disruption) .

| Pathogen | Inhibition Zone (mm) | Reference Drug (mm) |

|---|---|---|

| S. aureus | 10 ± 1.2 | Penicillin (18 ± 1.5) |

| C. albicans | 8 ± 0.8 | Nystatin (15 ± 1.0) |

Antioxidant Properties

Q: How is DPPH radical scavenging used to evaluate antioxidant activity? A: The DPPH assay measures IC₅₀ values (concentration for 50% radical scavenging). Derivatives like (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one show IC₅₀ = 4.2 µg/mL, comparable to ascorbic acid (2.17 µg/mL). Methoxy groups enhance electron donation, stabilizing radicals .

Advanced: Neuroprotective Potential

Q: How are neuroprotective effects evaluated in schizophrenia models? A: In vivo studies using ketamine-induced cognitive deficits in rodents assess improvements in Morris water maze performance. Derivatives (e.g., 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) reduce oxidative stress markers (e.g., malondialdehyde) and enhance acetylcholine levels .

Computational Modeling (DFT)

Q: How do DFT calculations complement experimental data? A: DFT (B3LYP/6-311++G**) predicts bond lengths (e.g., C=O: 1.22 Å vs. XRD 1.23 Å), frontier orbitals (HOMO-LUMO gap ~4.1 eV), and UV-Vis λmax (e.g., 320 nm calc. vs. 315 nm expt.) . Discrepancies >5% suggest solvent effects or crystal packing unaccounted for in simulations.

Structural Analysis via X-ray Crystallography

Q: What challenges arise in resolving non-planar ketoenone systems? A: The title compound’s ketoenone group exhibits a torsional angle of 12.24° from planarity, requiring high-resolution data (θmax = 25°). SHELX software refines anisotropic displacement parameters and validates intramolecular H-bonds (e.g., O–H⋯O, 2.65 Å) .

Advanced: Structure-Activity Relationships (SAR)

Q: How do substituents modulate bioactivity? A: Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce antioxidant potential. Methoxy groups at para-positions improve neuroprotection by increasing lipophilicity (logP ~2.8) and blood-brain barrier penetration .

Advanced: Crystallography Experimental Phasing

Q: What strategies resolve phase problems in SHELX for novel derivatives? A: For non-centrosymmetric crystals (e.g., P-21 21 21), SAD/MAD phasing with SHELXC/D/E pipelines is used. High redundancy (>4) and resolution (<1.0 Å) data improve figure of merit (FOM >0.8). Example: SHELXL refinement achieves R₁ = 0.048 for 293 K data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.